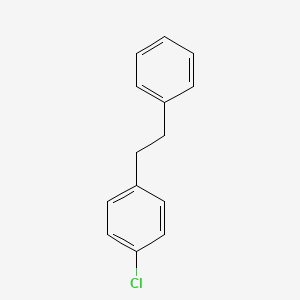
1-Chloro-4-(2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a chlorine atom and a phenylethyl group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-phenylethyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with phenylethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-phenylethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is 1-phenylethylbenzene.
Scientific Research Applications
1-Chloro-4-(2-phenylethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2-phenylethyl)benzene involves its interactions with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the phenylethyl group undergoes oxidative cleavage to form ketones or carboxylic acids. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-Chloro-4-(2-phenylethyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the phenylethyl group and has different reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-Phenylethylbenzene: Lacks the chlorine atom, resulting in different reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a phenylethyl group, which imparts specific reactivity and applications in various fields.
Properties
CAS No. |
14310-22-6 |
|---|---|
Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
1-chloro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI Key |
WZTJFRVXSHGGEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


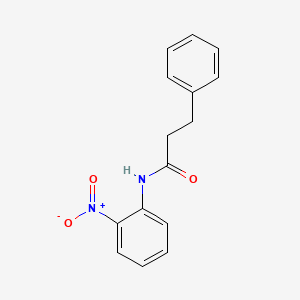
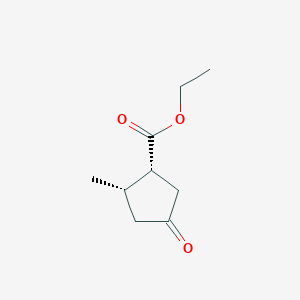

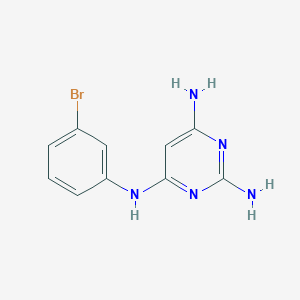
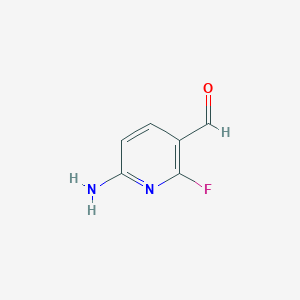

![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
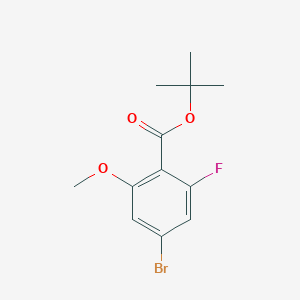

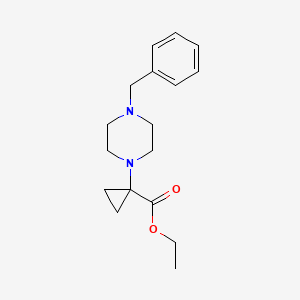
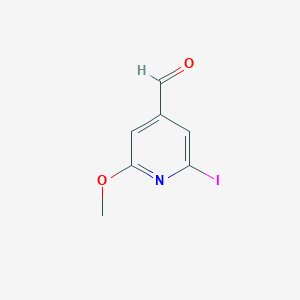
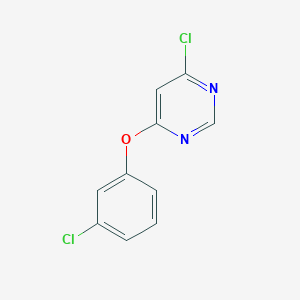
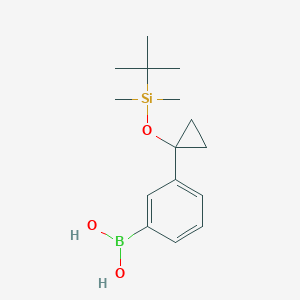
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)
